A Comprehensive Technical Guide to 4-Fluoro-3-methoxybenzoic Acid
A Comprehensive Technical Guide to 4-Fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-Fluoro-3-methoxybenzoic acid (CAS No. 82846-18-2), a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, spectroscopic data, and a comprehensive synthesis protocol. Furthermore, it explores its significant applications in drug discovery, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs), and its role in biochemical research. Safety and handling precautions are also outlined.
Chemical and Physical Properties
4-Fluoro-3-methoxybenzoic acid is a substituted benzoic acid derivative. The presence of both a fluorine atom and a methoxy group on the aromatic ring significantly influences its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.[1]
Table 1: Physicochemical Properties of 4-Fluoro-3-methoxybenzoic Acid
| Property | Value | Source(s) |
| CAS Number | 82846-18-2 | [1][2][3] |
| Molecular Formula | C₈H₇FO₃ | [2][3] |
| Molecular Weight | 170.14 g/mol | [2][3] |
| Appearance | White to yellow to orange powder/crystal | [3][4] |
| Melting Point | 205 - 209 °C | [3] |
| Boiling Point (Predicted) | 304.8 ± 22.0 °C | [1][5] |
| Density (Predicted) | 1.307 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.02 ± 0.10 | [1][4] |
| InChIKey | LWGCZCMLPRMKIZ-UHFFFAOYSA-N | [2] |
| SMILES | COC1=C(C=CC(=C1)C(=O)O)F | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Fluoro-3-methoxybenzoic acid.
-
¹H-NMR (300 MHz, DMSO-d6): δ 7.66-7.55 (m, 2H), 7.37-7.30 (m, 1H), 3.91 (s, 3H).[6]
-
Mass Spectrometry (GC-MS): Key fragments observed at m/z 170 and 153.[2]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands corresponding to the carboxylic acid O-H stretch, C=O stretch, and C-F stretch are expected.
Synthesis and Experimental Protocols
The synthesis of 4-Fluoro-3-methoxybenzoic acid is well-documented. A common and efficient method involves the hydrolysis of its corresponding methyl ester.
Synthesis of 4-Fluoro-3-methoxybenzoic Acid from Methyl 4-fluoro-3-methoxybenzoate
This procedure outlines the base-catalyzed hydrolysis of methyl 4-fluoro-3-methoxybenzoate to yield the target carboxylic acid.[6]
Experimental Protocol:
-
Dissolution: Dissolve methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol) in methanol (100 mL) in a suitable reaction vessel.[6]
-
Hydrolysis: Add a solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL) to the methanolic solution.[6]
-
Reaction: Stir the reaction mixture at room temperature for 4 hours.[6]
-
Solvent Removal: Upon completion of the reaction, remove the methanol by distillation under reduced pressure.[6]
-
Acidification: Dissolve the resulting residue in water (100 mL) and adjust the pH to 4 with a 1N HCl solution. This will precipitate the product.[6]
-
Isolation and Purification: Collect the precipitated solid by filtration, wash it with water (3 x 50 mL), and dry to yield 4-Fluoro-3-methoxybenzoic acid as a white solid (9 g, 97% yield).[6]
Applications in Research and Drug Development
4-Fluoro-3-methoxybenzoic acid is a versatile building block with significant applications in several fields.
Pharmaceutical Development
The primary application of this compound is as an intermediate in the synthesis of pharmaceuticals.[1][3] The presence of the fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[7]
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): It serves as a key precursor for the development of novel anti-inflammatory and analgesic agents.[3] While not a direct precursor to common NSAIDs like ibuprofen or naproxen, its structural motifs are utilized in the design of new anti-inflammatory compounds.
-
Biochemical Research: This compound and its derivatives are utilized in studies investigating enzyme activity and metabolic pathways, offering insights into biological processes and identifying potential therapeutic targets.[3] For instance, derivatives of fluorinated benzoic acids are explored as enzyme inhibitors.
Agrochemical Chemistry
4-Fluoro-3-methoxybenzoic acid is also used in the formulation of herbicides and pesticides. Its structure contributes to the efficacy of these products in targeting specific plant growth processes.[3]
Signaling Pathways and Biological Activity
While 4-Fluoro-3-methoxybenzoic acid itself is primarily an intermediate, its derivatives have been investigated for their biological activities. The specific signaling pathways modulated by these derivatives are diverse and depend on the final molecular structure. Research into fluorinated aromatic compounds suggests their potential to interact with a range of biological targets. For example, the development of novel NSAIDs from related precursors aims to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The synthesis of prodrugs combining NSAID moieties with other active compounds can create dual inhibitors, for instance, targeting both COX-2 and NF-κB activation, a critical pathway in inflammation and cancer.
Safety and Handling
4-Fluoro-3-methoxybenzoic acid is classified as an irritant.
-
Hazard Codes: Xi, Xn[4]
-
Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[4]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37 (Wear suitable protective clothing and gloves)[4]
It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place in a tightly sealed container.[4]
References
- 1. 82846-18-2 CAS MSDS (4-FLUORO-3-METHOXYBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-FLUORO-3-METHOXYBENZOIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 4-FLUORO-3-METHOXYBENZOIC ACID | 82846-18-2 [amp.chemicalbook.com]
- 6. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
